1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Substitution Reaction: The 3,5-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Urea Formation: The final step involves the reaction of the substituted thiadiazole with 4-chlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiadiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to its specific substitution pattern and the presence of both urea and thiadiazole moieties, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S2/c1-25-14-7-11(8-15(9-14)26-2)10-27-18-23-22-17(28-18)21-16(24)20-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPSQJCUUWBDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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